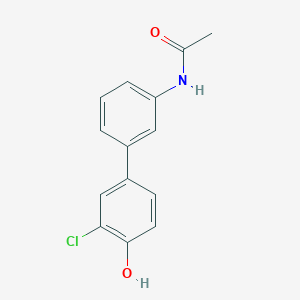![molecular formula C14H12ClNO2 B6381527 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261899-30-2](/img/structure/B6381527.png)
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (2C5NMPP) is a commonly used reagent in organic synthesis. It is a white crystalline solid with a melting point of 128-130°C and a boiling point of 209-210°C. 2C5NMPP is a versatile compound that has been used in a variety of scientific research applications, including drug synthesis and pharmacological studies.
Scientific Research Applications
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antibiotics, and anti-cancer agents. It has also been used in pharmacological studies to investigate the mechanism of action of drugs and to evaluate their efficacy. Additionally, it has been used in the synthesis of various organic compounds, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is believed to be involved in the formation of active metabolites of drugs, which are then able to interact with cellular targets and cause a biological response. It is also believed to be involved in the formation of reactive intermediates, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is believed to be involved in the formation of active metabolites of drugs, which can interact with various cellular targets and cause a biological response. It is also believed to be involved in the formation of reactive intermediates, which can lead to the formation of new compounds.
Advantages and Limitations for Lab Experiments
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has several advantages for use in laboratory experiments. It is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. The main limitation of 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is that it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
The future directions for 2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research into its solubility in water and other solvents could lead to new uses in laboratory experiments. Finally, more research into its potential use as a drug synthesis reagent could lead to the development of new drugs with improved efficacy and safety.
Synthesis Methods
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be synthesized from the reaction of 2-chloro-5-nitrophenol and N-methylaminocarbonyl chloride in the presence of pyridine. The reaction is carried out in a solvent such as ethyl acetate or dichloromethane at a temperature of 0-5°C. The reaction is complete after 16-18 hours and yields a 95% pure product.
properties
IUPAC Name |
3-(4-chloro-3-hydroxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-16-14(18)11-4-2-3-9(7-11)10-5-6-12(15)13(17)8-10/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNQQPSXAVIOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686035 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261899-30-2 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)







